N-(3-chloro-4-methylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

Catalog No.
S2971633
CAS No.
893789-92-9
M.F
C26H24ClN3O2
M. Wt
445.95
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-chloro-4-methylphenyl)-2-{7-methyl-2-oxo-3-[(...

CAS Number

893789-92-9

Product Name

N-(3-chloro-4-methylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

IUPAC Name

2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide

Molecular Formula

C26H24ClN3O2

Molecular Weight

445.95

InChI

InChI=1S/C26H24ClN3O2/c1-17-8-10-19-13-20(15-28-21-6-4-3-5-7-21)26(32)30(24(19)12-17)16-25(31)29-22-11-9-18(2)23(27)14-22/h3-14,28H,15-16H2,1-2H3,(H,29,31)

InChI Key

OLJQJCNDFMPJRD-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)C)Cl)CNC4=CC=CC=C4

solubility

not available

Structural Investigation and Hirshfeld Surface Analysis

Synthesis and Antibacterial Activity of Thiazole Amine

Selectivity and Mode of Action of N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide

    Scientific Field: Weed Science

    Application Summary: This research focused on the selectivity and mode of action of a similar compound, N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide.

    Methods of Application: The herbicide was applied to the foliage of both species.

    Results or Outcomes: Both species increased in tolerance to the herbicide with age but tomato increased at a much faster rate.

N-(3-chloro-4-methylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a complex organic compound characterized by its unique structural features. It consists of a chloro-substituted aromatic ring, a dihydroquinoline moiety, and an acetamide functional group. The presence of the 3-chloro-4-methylphenyl group suggests potential for various chemical interactions, while the quinoline structure is known for its biological activity, particularly in medicinal chemistry.

  • Oxidation: This can lead to the formation of quinoline N-oxide derivatives, which are important intermediates in organic synthesis.
  • Reduction: Reduction reactions can convert the quinoline core into dihydroquinoline derivatives, altering its reactivity and biological properties.
  • Substitution: Electrophilic and nucleophilic substitution reactions can modify the anilinomethyl and chloro-substituted groups, potentially enhancing biological activity or altering solubility.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The specific conditions—temperature, pH, and solvent choice—are crucial for achieving desired transformations.

N-(3-chloro-4-methylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide exhibits significant biological activities. Its structure suggests potential as:

  • Antitumor Agent: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation by interfering with DNA replication or inducing apoptosis .
  • Antimicrobial Properties: The quinoline framework is often associated with antimicrobial activity, making this compound a candidate for further investigation in drug discovery .

The mechanism of action likely involves binding to specific enzymes or receptors, thereby inhibiting their activity and leading to therapeutic effects.

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of the Quinoline Core: This may involve starting materials like aniline derivatives and aldehydes.
  • Formation of the Anilinomethyl Group: The introduction of the phenylamino group can be achieved through condensation reactions.
  • Acetamide Formation: The final step generally involves acylation to introduce the acetamide functional group.

Specific reagents such as acetic anhydride and various catalysts are used to enhance yield and purity. Industrial methods may employ automated systems for efficiency .

N-(3-chloro-4-methylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide has several applications:

  • Drug Development: Its potential as an antitumor and antimicrobial agent makes it a candidate for pharmaceutical research.
  • Chemical Synthesis: It serves as a building block for more complex molecules in organic chemistry.
  • Material Science: Research is ongoing into its use in developing new materials with unique properties .

Studies on N-(3-chloro-4-methylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide's interactions with biological targets are crucial for understanding its efficacy. Interaction studies typically focus on:

  • Binding Affinity: Investigating how well the compound binds to specific enzymes or receptors.
  • Mechanistic Pathways: Understanding how these interactions lead to biological effects, such as apoptosis in cancer cells or inhibition of microbial growth.

These studies provide insights into optimizing the compound for therapeutic use .

Several compounds share structural similarities with N-(3-chloro-4-methylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
N-(3,5-dimethoxyphenyl)-2-{7-methoxy...Similar quinoline core; different substitutionsAntitumor and antimicrobial
2-Oxoquinoline derivativesQuinoline backbone; varied substituentsAntimicrobial properties
N-(4-chlorophenyl)-acetamidesAromatic amine; acetamide functionalityAnticancer activity

What sets N-(3-chloro-4-methylphenyl)-2-{7-methyl... apart is its specific substitution pattern that may influence solubility and interaction with biological targets, enhancing its potential as a therapeutic agent .

XLogP3

5.3

Dates

Last modified: 08-17-2023

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